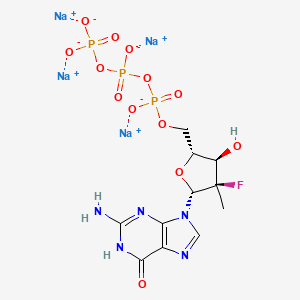

AT-9010 tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13FN5Na4O13P3 |

|---|---|

Molecular Weight |

627.13 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1 |

InChI Key |

YSFIWHKJCYGPPP-ZJECJYFYSA-J |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 NiRAN and RdRp Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. Among the promising candidates that emerged is AT-9010, the active triphosphate form of the orally bioavailable prodrug AT-527. This document provides a comprehensive technical overview of AT-9010 tetrasodium, focusing on its unique dual mechanism of action that targets both the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This dual inhibition presents a high barrier to the development of viral resistance. We will delve into the quantitative data supporting its antiviral activity, detailed experimental protocols for its characterization, and the structural basis for its inhibitory functions.

Introduction: The Dual Threat of AT-9010

AT-527 is a guanosine nucleotide analog prodrug that, upon oral administration, is metabolized into its active form, AT-9010. This active metabolite uniquely inhibits SARS-CoV-2 replication by targeting two essential enzymatic activities of the viral replication and transcription complex (RTC). Firstly, AT-9010 acts as a chain terminator for the RNA-dependent RNA polymerase (RdRp), a well-established target for antiviral drugs. Secondly, and distinctly, it inhibits the nucleotidyltransferase activity of the NiRAN domain, an essential component for viral RNA capping and genomic integrity. This dual mechanism of action is a significant advantage, potentially reducing the likelihood of viral escape through resistance mutations.

Quantitative Antiviral Activity

The in vitro efficacy of AT-511, the free base of AT-527, has been evaluated against a range of coronaviruses. The data consistently demonstrates potent antiviral activity at sub-micromolar concentrations.

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| SARS-CoV-2 | Normal Human Airway Epithelial (HAE) | Virus Yield Reduction | - | 0.47 | >100 | >213 |

| HCoV-229E | BHK-21 | Cytopathic Effect | 1.8 ± 0.3 | - | >86 | >48 |

| HCoV-229E | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |

| HCoV-OC43 | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |

| SARS-CoV | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |

| MERS-CoV | Huh-7 | Virus Yield Reduction | - | 37 | >86 | >2.3 |

Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527) Against Various Coronaviruses. Data compiled from multiple sources.

Clinical Trial Data: MOONSONG and MORNINGSKY Studies

The clinical development of AT-527 has been investigated in the Phase 2 MOONSONG and Phase 3 MORNINGSKY trials in patients with mild to moderate COVID-19.

While the Phase 2 MOONSONG trial did not meet its primary endpoint of viral load reduction in the overall patient population, a prespecified subgroup analysis of high-risk patients with underlying health conditions showed a trend towards viral load reduction. In hospitalized patients, an interim analysis of a Phase 2 study showed that at Day 2, patients receiving AT-527 had a 0.7 log10 (80%) greater mean reduction in viral load from baseline compared to placebo.

| Trial | Patient Population | Dosage | Primary Endpoint | Outcome |

| MOONSONG (Phase 2) | Outpatients with mild to moderate COVID-19 | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Not met in the overall population. |

| MOONSONG (Phase 2) | High-risk outpatients with underlying conditions | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Observed viral load reduction of ~0.5 log10 at Day 7 compared to placebo. |

| Phase 2 Hospitalized | Hospitalized, high-risk patients | 550 mg BID | Viral load reduction | 0.7 log10 greater mean reduction from baseline vs. placebo at Day 2. |

| MORNINGSKY (Phase 3) | Outpatients with mild to moderate COVID-19 | - | - | Data anticipated in the second half of 2022; protocol modifications were considered based on MOONSONG results. |

Table 2: Summary of Clinical Trial Results for AT-527.

Mechanism of Action: A Dual Inhibition Strategy

RdRp Inhibition and Chain Termination

The primary mechanism of action for many nucleoside analogs is the inhibition of the viral RdRp. AT-9010 is incorporated into the nascent viral RNA strand, leading to immediate chain termination. This is due to the 2'-fluoro and 2'-methyl modifications on its ribose group, which prevent the correct alignment of the incoming nucleoside triphosphate (NTP), thereby halting further elongation of the RNA chain.

NiRAN Domain Inhibition

The NiRAN domain of nsp12 possesses an essential nucleotidyltransferase activity, believed to be involved in the 5' capping of viral mRNA. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds to the NiRAN active site in a unique, flipped orientation compared to native nucleotides. This binding outcompetes all native nucleotides, thereby inhibiting the NiRAN domain's function. HPLC analysis has shown that in the presence of an RdRp active-site mutant nsp12, the NiRAN domain hydrolyzes the γ-phosphate of AT-9010, indicating direct interaction and enzymatic activity on the inhibitor.

The Role of AT-9010 Tetrasodium in the Inhibition of Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate form of the guanosine nucleotide prodrug bemnifosbuvir (AT-527), is a potent inhibitor of a broad spectrum of RNA viruses. Its multifaceted mechanism of action, targeting key viral enzymes essential for replication, has positioned it as a promising antiviral candidate. This technical guide provides an in-depth overview of the core mechanisms of AT-9010, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

AT-9010 is a guanosine nucleotide analog that, upon intracellular phosphorylation from its prodrug form, acts as a competitive inhibitor and/or a chain terminator during viral RNA synthesis.[1] Its chemical structure, featuring modifications to the ribose group (2'-fluoro, 2'-methyl), is critical to its function in disrupting viral replication.[1] This document will explore the dual mechanisms of action of AT-9010 against different viral families, its cellular activation pathway, and the experimental methodologies used to characterize its antiviral activity.

Mechanism of Action

AT-9010 exhibits distinct yet complementary mechanisms of action against different RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp) and other essential enzymatic domains.

Inhibition of Coronaviruses (e.g., SARS-CoV-2)

Against SARS-CoV-2, AT-9010 employs a dual-pronged attack on the viral replication and transcription machinery.[2]

-

RNA-Dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the nascent viral RNA strand by the RdRp (nsp12). The modifications on its ribose moiety prevent the correct alignment of the subsequent nucleotide, leading to immediate termination of RNA synthesis.[1]

-

Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: Concurrently, AT-9010 binds to the NiRAN domain of nsp12, a region essential for viral replication. It outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its nucleotidyltransferase activity.[3] This dual-targeting mechanism presents a high barrier to the development of viral resistance.

Inhibition of Flaviviruses (e.g., Hepatitis C Virus, Zika Virus)

In flaviviruses, AT-9010 also targets the viral RdRp and interferes with a critical step in viral RNA maturation.

-

RNA-Dependent RNA Polymerase (RdRp) Inhibition: Similar to its action in coronaviruses, AT-9010 acts as a chain terminator upon incorporation into the growing RNA chain by the viral RdRp.

-

Methyltransferase (MTase) Inhibition: AT-9010 binds to the GTP binding site of the viral methyltransferase domain, which is responsible for capping the 5' end of the viral RNA. This interference with RNA capping disrupts viral protein translation and protects the viral RNA from host exonucleases.[4]

Cellular Activation of Bemnifosbuvir to AT-9010

The oral prodrug bemnifosbuvir (AT-527) undergoes a multi-step enzymatic conversion within the host cell to yield the active AT-9010 triphosphate. This activation cascade is crucial for the drug's bioavailability and efficacy.[5][6][7][8] The key enzymes involved in this pathway have been identified as a minimal set of five human enzymes.[5][6]

Quantitative Data on Antiviral Activity

Table 1: Anti-Hepatitis C Virus (HCV) Activity of Bemnifosbuvir

| HCV Genotype | EC50 (nM) |

| GT-1a | 9.2 |

| GT-1b | 12.1 |

| GT-2a | 28.5 |

| GT-3a | 10.5 |

| GT-4a | 15.3 |

| GT-5a | 11.8 |

| GT-6a | 14.7 |

Table 2: Anti-SARS-CoV-2 Activity of Bemnifosbuvir

| Cell Type | Virus | Parameter | Value (µM) |

| Human Airway Epithelial Cells | SARS-CoV-2 | EC90 | 0.5 |

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a typical in vitro fluorescence-based assay to determine the inhibitory activity of AT-9010 against a viral RdRp.

Materials:

-

Purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

-

RNA template-primer duplex

-

AT-9010 tetrasodium and other nucleotide triphosphates (NTPs)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

dsRNA-specific fluorescent dye (e.g., PicoGreen)

-

RNase inhibitor

-

96-well or 384-well plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, RNase inhibitor, and the RNA template-primer duplex.

-

Inhibitor Addition: Add varying concentrations of AT-9010 to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Enzyme Addition: Add the purified RdRp enzyme complex to all wells except the no-enzyme control.

-

Initiation of Reaction: Start the polymerization reaction by adding a mix of the four standard NTPs.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the dsRNA-specific fluorescent dye.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each AT-9010 concentration relative to the no-inhibitor control and determine the IC50 value.

Flavivirus Methyltransferase (MTase) Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibition of flavivirus MTase by AT-9010.[9]

Materials:

-

Purified flavivirus MTase domain (e.g., from Zika or Dengue virus)

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

GTP (substrate for capping)

-

RNA substrate (short capped RNA)

-

This compound

-

Luminescence-based methyltransferase assay kit (detects S-adenosyl-L-homocysteine - SAH)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare assay buffer, enzyme, SAM, and RNA substrate according to the kit manufacturer's instructions.

-

Inhibitor Addition: Add serial dilutions of AT-9010 to the wells of the assay plate. Include appropriate controls.

-

Enzyme and Substrate Addition: Add the MTase enzyme to the wells, followed by the RNA substrate and GTP.

-

Reaction Initiation: Start the reaction by adding SAM.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Detection: Add the detection reagents from the kit, which will generate a luminescent signal proportional to the amount of SAH produced.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of MTase activity at each AT-9010 concentration and determine the IC50 value.

Signaling and Consequences of Viral Replication Inhibition

The inhibition of viral replication by AT-9010 has significant downstream effects on the host cell and the course of infection. By blocking the production of new viral RNA and proteins, AT-9010 effectively halts the viral life cycle. This prevents the virus from overwhelming the host cell's machinery and spreading to other cells. Consequently, the host's innate and adaptive immune responses have a greater opportunity to clear the existing virus and infected cells, ultimately leading to the resolution of the infection.

Conclusion

This compound is a powerful inhibitor of RNA virus replication, leveraging a sophisticated, multi-target mechanism of action. Its ability to disrupt viral RNA synthesis through both chain termination and inhibition of essential enzymatic domains like methyltransferase and NiRAN makes it a robust antiviral agent. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of virology and drug development, facilitating further investigation into the therapeutic potential of AT-9010 and related nucleotide analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Flavivirus methyltransferase: a novel antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

AT-9010 Tetrasodium: A Technical Guide to a Dual-Action Antiviral Nucleotide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 tetrasodium is the active triphosphate metabolite of the investigational oral antiviral prodrug AT-527. It has garnered significant interest within the scientific community for its potent inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Core Molecular and Physicochemical Properties

This compound is a modified guanosine nucleotide analog. Its fundamental properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [1][2][3] |

| Molecular Weight | 627.13 g/mol | [1][2][3] |

| CAS Number | 1621884-18-1 | [1] |

| Physical Appearance | White to off-white solid | |

| Solubility | Soluble in water (100 mg/mL) | [3] |

| Storage Conditions | -20°C to -80°C, protected from light, dry | [1][3] |

Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase

AT-9010 exhibits a novel dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a potential advantage in overcoming viral resistance.

Inhibition of the RdRp Catalytic Site

As a nucleoside triphosphate analog, AT-9010 acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the RdRp active site. Following its incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of AT-9010 cause immediate chain termination of RNA synthesis. This is due to steric hindrance that prevents the correct alignment of the incoming nucleoside triphosphate, thereby halting viral replication.

Inhibition of the NiRAN Domain

In addition to its action at the RdRp catalytic site, AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is essential for viral replication, and AT-9010 has been shown to inhibit its nucleotidyltransferase activity. This inhibition occurs as AT-9010 outcompetes native nucleotides for binding within the NiRAN active site. This secondary mechanism of action further disrupts the viral replication machinery.

Metabolic Activation Pathway

AT-9010 is the pharmacologically active form of the orally administered prodrug AT-527. As a triphosphate, AT-9010 itself cannot readily cross cell membranes. The prodrug AT-527 is designed to be metabolized intracellularly to generate AT-9010. The putative metabolic activation pathway involves a series of enzymatic steps.

Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate AT-9010.

Experimental Protocols

While detailed, proprietary protocols are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of AT-9010 and its parent compounds.

In Vitro Antiviral Activity Assays

Objective: To determine the potency of the parent compound (e.g., AT-511) in inhibiting SARS-CoV-2 replication in cell culture.

General Procedure (Cytopathic Effect Inhibition Assay):

-

Cell Seeding: Vero E6 cells, a commonly used cell line susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Preparation: A serial dilution of the test compound (e.g., AT-511) is prepared in cell culture medium.

-

Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.

-

Treatment: Immediately following infection, the diluted test compound is added to the respective wells.

-

Incubation: The plates are incubated for a period of 2-4 days to allow for viral replication and the development of cytopathic effects (CPE).

-

CPE Assessment: The extent of CPE in each well is observed and can be quantified using methods such as crystal violet staining, which stains viable cells.

-

Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC₅₀) is calculated.

General Procedure (Plaque Reduction Assay):

-

Cell Seeding and Infection: As described above.

-

Treatment and Overlay: After infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation: Plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT₅₀) is determined.

Quantification of Intracellular AT-9010 Levels

Objective: To measure the concentration of the active metabolite AT-9010 within cells following treatment with the prodrug.

General Procedure (LC-MS/MS):

-

Cell Culture and Treatment: A suitable cell line (e.g., human airway epithelial cells) is cultured and treated with the prodrug (e.g., AT-511) for a specified duration.

-

Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular contents. A liquid-liquid or solid-phase extraction is performed to isolate the nucleotides, including AT-9010, from other cellular components.

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column (e.g., a reverse-phase C18 column) is used to separate AT-9010 from other molecules in the mixture based on its physicochemical properties.

-

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and fragment the parent ion of AT-9010 and then detect specific fragment ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

-

Quantification: The amount of AT-9010 in the sample is determined by comparing its signal to that of a standard curve generated with known concentrations of a pure AT-9010 standard.

Logical Workflow for Antiviral Drug Evaluation

The evaluation of a nucleotide analog prodrug like AT-527 follows a logical progression from in vitro characterization to more complex biological systems.

Caption: A logical workflow for the preclinical evaluation of an antiviral prodrug.

Summary of Preclinical Data

The following table summarizes key preclinical findings for AT-9010 and its parent compound, AT-511.

| Parameter | Cell Line/System | Value/Observation | Citation(s) |

| EC₉₀ of AT-511 vs. SARS-CoV-2 | Normal Human Airway Epithelial Cells | 0.47 µM | |

| AT-9010 Formation (from 10 µM AT-511) | Normal Human Bronchial Epithelial Cells | 698 ± 15 µM | |

| AT-9010 Formation (from 10 µM AT-511) | Normal Human Nasal Epithelial Cells | 236 ± 14 µM | |

| Half-life of AT-9010 | Normal Human Bronchial/Nasal Epithelial Cells | At least 38 hours | |

| Mechanism of Action | SARS-CoV-2 Polymerase (nsp12) | Dual inhibition of RdRp catalytic site (chain termination) and NiRAN domain activity |

Conclusion

This compound represents a promising antiviral agent with a well-defined, dual mechanism of action against SARS-CoV-2. Its generation from an orally bioavailable prodrug, AT-527, and its potent inhibition of two key viral enzymatic functions make it a compelling candidate for further development. The information provided in this technical guide serves as a foundational resource for researchers working to advance our understanding and application of novel antiviral strategies. Further investigation into its activity against emerging viral variants and its clinical efficacy is warranted.

References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT-9010 Tetrasodium's Precursor in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the antiviral activity of bemnifosbuvir (AT-527), the prodrug of AT-9010 tetrasodium, against various RNA viruses. Since AT-9010 is the intracellular active triphosphate metabolite and not cell-permeable, antiviral assays are typically conducted using its cell-permeable prodrug, bemnifosbuvir.

Introduction

Bemnifosbuvir (AT-527) is a novel, orally bioavailable guanosine nucleotide analog. Following administration, it is metabolized within the host cell to its active triphosphate form, AT-9010. AT-9010 acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This mechanism of action provides broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C Virus (HCV) and coronaviruses like SARS-CoV-2.

Mechanism of Action

Bemnifosbuvir is a phosphoramidate prodrug that efficiently delivers the active nucleoside monophosphate into the cell. Intracellular enzymes then convert the monophosphate into the active triphosphate, AT-9010. AT-9010 functions through a dual mechanism of action against the SARS-CoV-2 replication machinery. It acts as a chain terminator when incorporated into the nascent viral RNA by the RdRp. Additionally, it inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, an essential enzyme for viral replication.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of bemnifosbuvir (AT-511, the free base of AT-527) against various viruses.

Table 1: In Vitro Antiviral Activity of Bemnifosbuvir (AT-511) against Hepatitis C Virus (HCV) Genotypes

| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |

| GT1a | Huh-7 | Replicon | 12.8 | |

| GT1b | Huh-7 | Replicon | 12.5 | |

| GT2a | Huh-7 | Replicon | 9.2 | |

| GT3a | Huh-7 | Replicon | 10.3 | |

| GT4a | Huh-7 | Replicon | 14.7 | |

| GT5a | Huh-7 | Replicon | 28.5 |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Bemnifosbuvir (AT-511) against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| HCoV-229E | BHK-21 | CPE | 1.8 ± 0.3 | - | >100 | >55.6 | |

| SARS-CoV-2 | dNHBE | VYR | - | 0.55 | >100 | >181.8 | |

| SARS-CoV-2 | Huh-7 | VYR | - | 0.47 | >100 | >212.8 |

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; dNHBE: differentiated Normal Human Bronchial Epithelial cells.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol is adapted from established methods for determining the efficacy of antiviral compounds against HCV replication using a luciferase-based reporter replicon system.

Objective: To determine the 50% effective concentration (EC50) of bemnifosbuvir against HCV replication.

Materials:

-

HCV replicon-harboring Huh-7 cells (e.g., genotype 1b or 2a with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Bemnifosbuvir (AT-527)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of G418-free medium and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of bemnifosbuvir in DMSO and then dilute in culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.

-

Treatment: Add the diluted bemnifosbu

Application Notes and Protocols for Testing P2Y2 Receptor Antagonist Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) and uridine triphosphate (UTP) are significantly elevated in the tumor microenvironment and play a crucial role in cancer progression through the activation of purinergic receptors.[1][2][3] The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, has been implicated in promoting tumor cell migration, invasion, and metastasis in various cancers, including breast and prostate cancer.[1][4][5][6][7] Consequently, the P2Y2 receptor has emerged as a promising therapeutic target for cancer treatment.[1][4][5][8][9][10][11]

These application notes provide detailed protocols for testing the efficacy of P2Y2 receptor antagonists, using AR-C118925 as a representative compound, in relevant cancer cell lines. The methodologies described herein are designed to assess the antagonist's ability to inhibit key signaling pathways and cellular processes associated with cancer progression.

Recommended Cell Lines

The selection of appropriate cell lines is critical for evaluating the efficacy of P2Y2 receptor antagonists. Based on documented P2Y2 receptor expression and its role in cancer pathology, the following cell lines are recommended for initial screening and mechanistic studies.

| Cell Line | Cancer Type | Key Characteristics |

| MDA-MB-231 | Breast Cancer | Highly metastatic triple-negative breast cancer cell line.[2][7] Expresses high levels of P2Y2 receptor, and its migration and invasion are ATP-dependent.[4][7] |

| MCF-7 | Breast Cancer | Estrogen receptor-positive breast cancer cell line.[7] Expresses P2Y2 receptor, and its migratory and invasive potential is enhanced by ATP.[12] |

| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line. P2Y2 receptor activation has been shown to promote its invasion.[6] |

| 1321N1 | Astrocytoma | Human astrocytoma cell line often used for recombinant expression of P2Y receptors for specific antagonist characterization.[8][9][10] |

| MCF10A | Non-tumorigenic Breast Epithelial | Useful as a non-malignant control to compare signaling and phenotypic responses to P2Y2 receptor modulation.[2][3] |

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by ATP or UTP initiates a cascade of intracellular signaling events that contribute to cancer cell proliferation, migration, and invasion. A simplified diagram of the canonical P2Y2 signaling pathway is presented below.

Caption: Canonical P2Y2 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed to assess the efficacy of a P2Y2 receptor antagonist, such as AR-C118925, in vitro.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block agonist-induced intracellular calcium release, a primary downstream event of P2Y2 receptor activation.[8][9][10]

Materials:

-

Selected cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

P2Y2 receptor agonist (ATP or UTP)

-

P2Y2 receptor antagonist (e.g., AR-C118925)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Wash the cells with HBSS.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the P2Y2 antagonist (e.g., AR-C118925) for 30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject the P2Y2 agonist (e.g., UTP at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.

-

Calculate the change in fluorescence to determine the extent of calcium mobilization.

-

Plot the antagonist concentration against the inhibition of the agonist-induced calcium response to determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of the P2Y2 antagonist on cancer cell migration.

Materials:

-

Selected cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

P2Y2 receptor agonist (ATP)

-

P2Y2 receptor antagonist (e.g., AR-C118925)

-

Culture-insert 2-well dishes or a sterile pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a culture dish to form a confluent monolayer.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing the culture-insert.

-

Wash with PBS to remove dislodged cells.

-

Add fresh medium containing the P2Y2 agonist (ATP) and varying concentrations of the antagonist. A control group should receive the agonist only.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

-

Compare the wound closure rates between the antagonist-treated and control groups.

Cell Invasion (Transwell) Assay

This assay evaluates the ability of the P2Y2 antagonist to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Selected cancer cell lines (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

P2Y2 receptor agonist (ATP)

-

P2Y2 receptor antagonist (e.g., AR-C118925)

-

Transwell inserts with a porous membrane coated with Matrigel

-

24-well plates

-

Cotton swabs

-

Cell stain (e.g., crystal violet)

-

Microscope

Procedure:

-

Rehydrate the Matrigel-coated inserts.

-

Harvest and resuspend the cells in serum-free medium containing the P2Y2 agonist and the desired concentrations of the antagonist.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several fields of view under a microscope.

-

Compare the number of invading cells between the antagonist-treated and control groups.

Experimental Workflow

A general workflow for screening and characterizing a P2Y2 receptor antagonist is depicted below.

Caption: Workflow for P2Y2 Antagonist Efficacy Testing.

Data Presentation

All quantitative data from the described assays should be summarized in tables for clear comparison. An example is provided below.

Table 1: Inhibitory Effect of AR-C118925 on P2Y2-Mediated Cellular Responses

| Assay | Cell Line | Agonist (ATP/UTP) Concentration | AR-C118925 IC50 / % Inhibition |

| Calcium Mobilization | MDA-MB-231 | 1 µM UTP | IC50: [Value] nM |

| Cell Migration | MDA-MB-231 | 100 µM ATP | [Value]% inhibition at [X] µM |

| Cell Invasion | PC-3 | 100 µM ATP | [Value]% inhibition at [X] µM |

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of P2Y2 receptor antagonists as potential anti-cancer agents. By utilizing the recommended cell lines and assays, researchers can effectively characterize the inhibitory potential of novel compounds on P2Y2 signaling and associated cancer cell functions. This systematic approach will aid in the identification and development of promising therapeutic candidates targeting the P2Y2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [archive.hshsl.umaryland.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]

- 7. ATP‐P2Y2‐β‐catenin axis promotes cell invasion in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Delivery of AT-9010 Tetrasodium to Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the triphosphate active metabolite of the antiviral prodrug AT-527. As a guanosine nucleotide analog, AT-9010 exhibits potent inhibitory activity against the replication of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] Its mechanism of action is twofold: it acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase.[2][3] This dual inhibition makes AT-9010 a subject of significant interest in antiviral research.

Once inside cells, the prodrug AT-527 is metabolized into AT-9010.[2][3] Substantial levels of AT-9010 have been observed in normal human bronchial and nasal epithelial cells following incubation with the precursor compound AT-511.[1][4][5] While the delivery of the prodrug is a common approach, direct in vitro application of AT-9010 tetrasodium can be advantageous for mechanistic studies and for bypassing the metabolic activation steps. This document provides detailed protocols for the in vitro delivery of this compound to cells and for assessing its antiviral efficacy.

Mechanism of Action of AT-9010

The antiviral activity of AT-9010 stems from its ability to interfere with the SARS-CoV-2 replication machinery. After incorporation into the nascent viral RNA chain by the RdRp, the modified ribose group of AT-9010 prevents the addition of the next nucleotide, thus terminating chain elongation.[2][3] Additionally, AT-9010 binds to the NiRAN domain of the nsp12 polymerase, outcompeting native nucleotides and inhibiting its essential nucleotidyltransferase activity.[2][3]

Quantitative Data Summary

The following table summarizes the reported intracellular concentrations of AT-9010 achieved after incubation with its precursor, AT-511. This data provides a reference for the expected effective intracellular concentrations.

| Cell Type | Precursor Compound | Precursor Concentration | Intracellular AT-9010 Concentration | Half-life of AT-9010 |

| Normal Human Bronchial Epithelial Cells | AT-511 | 10 µM | 698 µM | ≥ 38 hours |

| Normal Human Nasal Epithelial Cells | AT-511 | 10 µM | 236 µM | ≥ 38 hours |

Table 1: Intracellular Concentrations of AT-9010 Following Prodrug Administration [1][4][5]

Experimental Protocols

Protocol 1: In Vitro Delivery of this compound to Adherent Cells

This protocol describes the direct application of this compound to a monolayer of adherent cells (e.g., Vero E6, Calu-3, or normal human bronchial epithelial cells) to assess its antiviral activity.

Materials:

-

This compound (stored at -80°C, protected from light)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

96-well cell culture plates

-

SARS-CoV-2 (or other relevant virus) stock of known titer

-

Cell line permissive to viral infection (e.g., Vero E6)

-

Reagents for quantifying viral replication (e.g., RT-qPCR kit)

-

Cell viability assay kit (e.g., MTS or MTT)

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the chosen cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound in sterile, nuclease-free water.[4] For example, to prepare a 10 mM stock, dissolve the appropriate mass in water.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

-

-

Drug Treatment and Viral Infection:

-

On the day of the experiment, remove the old medium from the cells and wash once with sterile PBS.

-

Add the prepared this compound working solutions to the respective wells. Include a "no drug" control (medium only).

-

Incubate for 2-4 hours at 37°C to allow for cellular uptake.

-

Following the pre-incubation, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.

-

Include uninfected control wells for each drug concentration to assess cytotoxicity.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24-72 hours.

-

-

Assessment of Antiviral Activity:

-

After the incubation period, collect the cell culture supernatant to quantify viral RNA levels using RT-qPCR.

-

Alternatively, perform a plaque assay or TCID₅₀ assay to determine the viral titer.

-

-

Assessment of Cytotoxicity:

-

In the uninfected control wells, assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.

-

Protocol 2: Assessing Cellular Uptake of AT-9010

While direct quantification of intracellular AT-9010 can be challenging without specialized equipment (e.g., LC-MS/MS), cellular uptake can be indirectly assessed by measuring the depletion of AT-9010 from the culture medium over time or by using a fluorescently labeled analog if available. The most common approach, however, relies on assessing the downstream biological effect, as detailed in Protocol 1. For laboratories with the appropriate analytical capabilities, the following provides a general outline.

Materials:

-

This compound

-

Cell line of interest grown in appropriate culture vessels (e.g., 6-well plates)

-

Cell lysis buffer

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with a known concentration of this compound in culture medium.

-

Incubate for various time points (e.g., 1, 4, 8, 24 hours).

-

-

Sample Collection:

-

At each time point, collect the culture medium.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation:

-

Process both the culture medium and the cell lysates to extract small molecules, which may involve protein precipitation and centrifugation.

-

-

Quantification by HPLC-MS/MS:

-

Analyze the processed samples using an HPLC-MS/MS method optimized for the detection and quantification of AT-9010.

-

Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.

-

The protocols outlined in this document provide a framework for the in vitro delivery and evaluation of this compound. By directly applying the active metabolite, researchers can investigate its antiviral properties without the influence of cellular metabolic activation pathways. The provided data and workflows will aid in the design and execution of experiments aimed at understanding the full therapeutic potential of this promising antiviral compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

Application Notes and Protocols for Mechanistic Studies of the NiRAN Domain using AT-9010 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is an essential component of the RNA-dependent RNA polymerase (RdRp) in coronaviruses, including SARS-CoV-2.[1] This domain possesses a kinase-like fold and exhibits nucleotidyltransferase activity, playing a critical role in the viral life cycle, including RNA capping.[2][3] Its essential function makes the NiRAN domain a promising target for antiviral drug development.[1] AT-9010, the triphosphate active metabolite of the prodrug AT-527, has been identified as a potent inhibitor of the SARS-CoV-2 NiRAN domain. Mechanistic studies of this interaction are crucial for understanding its inhibitory action and for the development of novel antiviral therapies.

These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory effect of AT-9010 on the NiRAN domain's enzymatic activities.

AT-9010: A Guanosine Nucleotide Analog Targeting the NiRAN Domain

AT-9010 is a modified guanosine triphosphate analog. In its active diphosphate form (AT-9010-DP), it binds to the NiRAN active site.[4][5] Structural studies have revealed that the guanine base and the modified ribose of AT-9010-DP are accommodated in a narrow cavity within the NiRAN domain.[5] The guanine base is stabilized through hydrophobic interactions and hydrogen bonding with conserved residues such as Arg55, Thr120, and Tyr217.[5] The α and β phosphates of AT-9010-DP are stabilized in a groove by two metal ions and residues Lys50, Lys73, and Arg116.[5] This binding mode is distinct from that of GDP and is reminiscent of ATP binding in casein kinase.[5]

Quantitative Data: AT-9010 Inhibition of NiRAN Domain

While specific IC50 and Kd values for AT-9010 targeting the NiRAN domain are not consistently reported across the literature in a comparative table, the following provides a template for summarizing such data as it becomes available through the described experimental protocols.

| Parameter | Value | Assay Method | Reference |

| IC50 | TBD | ADP-Glo™ Kinase Assay | N/A |

| Kd | TBD | Thermal Shift Assay (DSF) | N/A |

| % Inhibition | TBD | nsp9 RNAylation Assay | N/A |

TBD: To be determined through experimentation.

Experimental Protocols

ADP-Glo™ Kinase Assay for NiRAN Activity

This assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced in a phosphotransferase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

-

Purified SARS-CoV-2 nsp12 protein

-

AT-9010 tetrasodium

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Reaction Buffer.

-

Kinase Reaction Setup (5 µL):

-

Add 1.25 µL of 4x nsp12 enzyme solution to each well.

-

Add 1.25 µL of 4x substrate (e.g., a generic kinase substrate or a relevant viral protein if identified).

-

Add 2.5 µL of 2x AT-9010 dilution or vehicle control.

-

Initiate the reaction by adding 1.25 µL of 4x ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each AT-9010 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay assesses the binding of AT-9010 to the nsp12 protein by measuring changes in its thermal stability.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF measures this change by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Materials:

-

Purified SARS-CoV-2 nsp12 protein

-

This compound

-

SYPRO Orange dye (5000x stock)

-

DSF Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

-

Real-time PCR instrument with a thermal ramping feature

Protocol:

-

Reaction Setup (20 µL):

-

In a 96-well PCR plate, prepare a reaction mix containing nsp12 (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in DSF Buffer.

-

Add AT-9010 to the desired final concentration. Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

-

Monitor fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm for each condition by identifying the temperature at the midpoint of the unfolding transition (often the peak of the first derivative).

-

The change in melting temperature (ΔTm) in the presence of AT-9010 indicates binding.

-

nsp9 RNAylation Inhibition Assay

This assay directly measures the inhibition of the NiRAN domain's nucleotidyltransferase activity on its protein substrate, nsp9.

Principle: The NiRAN domain of nsp12 can transfer a nucleoside monophosphate (NMP) to the N-terminus of nsp9. This "RNAylation" or "NMPylation" can be visualized by a shift in the molecular weight of nsp9 on an SDS-PAGE gel.

Materials:

-

Purified SARS-CoV-2 nsp12 protein

-

Purified SARS-CoV-2 nsp9 protein

-

This compound

-

A 5'-triphosphorylated RNA oligonucleotide (e.g., 5'-[ppp]-AUUAAAGGUU-3') or a radiolabeled NTP (e.g., [α-32P]GTP)

-

NMPylation Buffer (25 mM HEPES pH 7.5, 15 mM KCl, 5% glycerol, 2 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and associated reagents

-

Phosphorimager or Western blot equipment

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, pre-incubate nsp12 (e.g., 0.5 µM) with varying concentrations of AT-9010 in NMPylation Buffer for 15 minutes at 30°C.

-

Add nsp9 (e.g., 5 µM) and the triphosphorylated RNA or radiolabeled NTP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding LDS sample buffer.

-

Separate the reaction products on an SDS-PAGE gel.

-

-

Detection:

-

If using a radiolabeled NTP, expose the dried gel to a phosphor screen and image using a phosphorimager.

-

If using a non-radiolabeled substrate, visualize the protein bands by Coomassie staining or perform a Western blot using an anti-nsp9 antibody to detect the shifted band.

-

-

Data Analysis:

-

Quantify the intensity of the NMPylated-nsp9 band relative to the unmodified nsp9 band.

-

Calculate the percent inhibition of NMPylation at each AT-9010 concentration.

-

Visualizations

Signaling Pathway of NiRAN-Mediated RNA Capping

Caption: NiRAN domain-mediated RNA capping pathway and the inhibitory action of AT-9010.

Experimental Workflow for AT-9010 Characterization

Caption: Workflow for the in vitro characterization of AT-9010 as a NiRAN domain inhibitor.

Logical Relationship of AT-9010 Binding to NiRAN

References

- 1. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: AT-9010 Tetrasodium In Vitro Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with AT-9010 tetrasodium in vitro. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the anti-SARS-CoV-2 potency (EC50) of this compound between experiments. What are the potential causes?

High variability in EC50 values is a common challenge in in vitro antiviral testing and can stem from several factors. Here are the key areas to investigate:

-

Cellular Metabolism and Activation: AT-9010 is the active triphosphate form of the prodrugs AT-527 and its free base AT-511. If you are using the prodrugs, inconsistencies in antiviral activity can arise from variable metabolic activation to AT-9010 across different cell lines or even between different passages of the same cell line.[1][2] The expression levels of the enzymes responsible for this conversion can fluctuate depending on cell health, density, and passage number.

-

Cell Health and Density: The physiological state of the host cells is critical. Ensure that cells are healthy, within a consistent passage number range, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered metabolism and viral replication kinetics, leading to variable results.[3][4][5]

-

Virus Titer and Quality: The infectious titer of your SARS-CoV-2 stock is a crucial parameter. Inconsistent virus titers will lead to variability in infection rates and, consequently, in the measured antiviral activity. It is essential to accurately titer the virus stock before each set of experiments.

-

Assay Protocol Consistency: Minor variations in your experimental protocol can introduce significant variability. Pay close attention to incubation times, media composition, and the precise timing of compound addition and virus infection.

-

Compound Stability and Handling: this compound, as a triphosphate nucleotide analog, can be susceptible to degradation. Ensure proper storage at -80°C and minimize freeze-thaw cycles.[2][6] Prepare fresh dilutions for each experiment from a concentrated stock.

Q2: We are using the prodrug AT-527, and the observed antiviral effect is lower than expected based on published data. What could be the reason?

Lower than expected potency when using the prodrug AT-527 often points to inefficient conversion to the active triphosphate, AT-9010.

-

Cell Line-Specific Metabolism: The enzymatic machinery required to convert AT-527 to AT-9010 can vary significantly between different cell lines. Substantial levels of AT-9010 have been observed in normal human bronchial and nasal epithelial cells.[1][2] If you are using a different cell line, it may have lower levels of the necessary kinases, leading to reduced formation of the active compound.

-

Cellular Uptake of the Prodrug: The efficiency of AT-527 uptake into the cells can also be a limiting factor and may differ between cell types.

-

Competition with Endogenous Nucleotides: High intracellular pools of competing natural nucleosides (e.g., guanosine) can compete with AT-527 for the metabolic activation pathway, reducing the formation of AT-9010.

Q3: Can we use this compound directly in our cell-based assays to bypass the metabolic activation steps?

Yes, using this compound directly is a valid approach to bypass the variability associated with the metabolic conversion of its prodrugs. However, there are important considerations:

-

Cellular Permeability: this compound is a highly charged molecule due to the triphosphate group, which can limit its passive diffusion across the cell membrane. Specialized delivery methods, such as cell permeabilization agents (use with caution as they can impact cell viability) or co-incubation with a transfection reagent, may be necessary to ensure sufficient intracellular concentrations. The efficiency of uptake can be cell-line dependent.[7][8][9][10]

-

Extracellular Degradation: The stability of this compound in the cell culture medium should be considered. Phosphatases present in the serum of the culture medium could potentially degrade the triphosphate to the less active diphosphate, monophosphate, or nucleoside forms.

Q4: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?

It is crucial to differentiate between antiviral activity and cytotoxicity.

-

Determine CC50: Always determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line in parallel with your antiviral assays. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.

-

Cell Health Monitoring: Closely monitor the morphology of the cells during the assay. Compound-induced changes in cell appearance can be an early indicator of toxicity.

-

Assay-Specific Toxicity: Some assay readouts can be affected by cytotoxicity. For example, in a plaque reduction assay, a cytotoxic compound might reduce the number of plaques simply by killing the host cells. Using a viability dye in parallel can help to distinguish between these effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to illustrate the expected range of activity and to provide a baseline for comparison. Note: These values are for illustrative purposes and may not represent actual experimental data.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound in Different Cell Lines

| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Plaque Reduction | 0.8 | >100 | >125 |

| Calu-3 | qPCR | 0.5 | >100 | >200 |

| A549-ACE2 | CPE | 1.2 | >100 | >83 |

Table 2: NiRAN Inhibition by AT-9010

| Assay Type | Target | IC50 (µM) |

| Biochemical Assay | Recombinant SARS-CoV-2 NiRAN | 0.2 |

| Thermal Shift Assay | Recombinant SARS-CoV-2 nsp12 | Significant Shift |

Experimental Protocols

SARS-CoV-2 Plaque Reduction Assay

This protocol is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[11][12][13][14][15]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 isolate

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Assay medium (e.g., DMEM with 2% FBS)

-

This compound stock solution

-

Agarose or Methylcellulose for overlay

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of SARS-CoV-2 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum and add the prepared this compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay: Add an overlay of medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining and Counting: Fix the cells and stain with Crystal Violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

qPCR-Based Antiviral Assay

This method quantifies the effect of the compound on viral RNA replication.[16][17][18][19][20]

Materials:

-

Susceptible cell line (e.g., Calu-3)

-

SARS-CoV-2 isolate

-

This compound stock solution

-

RNA extraction kit

-

RT-qPCR reagents (primers and probe targeting a SARS-CoV-2 gene, e.g., N or RdRp)

Procedure:

-

Cell Seeding and Infection: Follow steps 1 and 3 from the Plaque Reduction Assay protocol.

-

Treatment: Follow step 4 from the Plaque Reduction Assay protocol.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA.

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA in each sample.

-

Data Analysis: Determine the level of viral RNA inhibition for each compound concentration relative to the virus control. Calculate the EC50 value.

Visualizations

Signaling Pathway of AT-9010 Action

Caption: Mechanism of action of AT-9010 as an inhibitor of the SARS-CoV-2 NiRAN domain.

Experimental Workflow for In Vitro Antiviral Assay

Caption: General experimental workflow for determining the in vitro antiviral activity of AT-9010.

Troubleshooting Logic Diagram

Caption: A logical approach to troubleshooting inconsistent results with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular uptake mediated off/on responsive near-infrared fluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular uptake mechanism and knockdown activity of siRNA-loaded biodegradable DEAPA-PVA-g-PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. protocols.io [protocols.io]

- 15. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 16. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

- 18. medrxiv.org [medrxiv.org]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

Cell toxicity issues with AT-9010 tetrasodium

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential cell toxicity issues during experiments with AT-9010 tetrasodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

AT-9010 is the active triphosphate metabolite of the antiviral drug candidate AT-527.[1][2][3] Its primary mechanism of action is the inhibition of SARS-CoV-2 replication.[1][4][5] It achieves this through a dual mechanism: by acting as an RNA chain terminator when incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), and by inhibiting the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase, which is essential for viral replication.[1][2][3]

Q2: Is this compound known to be cytotoxic?

Based on available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture.[6] However, the absence of a hazardous classification does not preclude the possibility of cell-specific toxicity at certain concentrations or under particular experimental conditions. As with any experimental compound, it is recommended that researchers perform their own cytotoxicity assessments in their specific cell models.

Q3: What is the advantage of using the tetrasodium salt form of AT-9010?

The salt form of a compound, such as this compound, generally offers enhanced water solubility and stability compared to the free form.[1] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.[1]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -80°C for up to 6 months, protected from light and under a nitrogen atmosphere.[4][5] If stored at -20°C, it should be used within one month.[5] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[5]

Troubleshooting Guide for Unexpected Cell Toxicity

If you are observing unexpected levels of cell death, poor cell health, or reduced cell viability in your experiments with this compound, this guide will help you systematically troubleshoot the potential causes.

Diagram: General Troubleshooting Workflow

Caption: A flowchart for diagnosing the root cause of unexpected cell toxicity.

Q: My cells are dying after treatment with this compound. Is the compound toxic?

A: While direct toxicity is a possibility, it is crucial to rule out other common sources of cell death in culture. Follow these steps to diagnose the issue:

Step 1: Check for Contamination

-

Bacterial, Yeast, or Mold Contamination: Visually inspect your cell cultures under a microscope for common signs of microbial contamination.[7] Look for turbidity, a sudden change in media color (e.g., turning yellow), or the presence of moving particles (bacteria) or filamentous structures (mold).[7][8] If contamination is suspected, it is best to discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[7][9]

-

Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant that can affect cell health, growth, and metabolism without causing visible signs like turbidity.[8][10] If you observe unexplained changes in cell growth or morphology, it is essential to test for mycoplasma using a PCR-based or fluorescence staining method.[10]

Step 2: Review Experimental Parameters

-

Concentration and Dosage: Double-check your calculations for the final concentration of AT-9010 in your culture medium. An error in dilution could lead to an unexpectedly high dose. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Solvent/Vehicle Effects: If you are dissolving AT-9010 in a solvent other than the culture medium, ensure that the final concentration of the solvent is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to assess any potential toxicity from the solvent.

-

Compound Stability: this compound is noted to have good water solubility.[1] However, ensure that your stock solutions are prepared and stored correctly to prevent degradation.[4][5]

Step 3: Assess General Cell Culture Conditions

-

Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to any experimental variable.

-

Reagent Quality: Variations in lots of media, serum, or other supplements can impact cell viability.[8] If you have recently started using a new batch of reagents, consider this as a potential source of the problem.

-

Incubator Environment: Verify that the incubator has the correct temperature, CO2 levels, and humidity. Fluctuations in these parameters can stress cells and affect experimental outcomes.

Step 4: Systematically Evaluate Cytotoxicity

If you have ruled out the above factors, you can perform a systematic evaluation of AT-9010's cytotoxicity in your specific experimental setup using standard assays. This will help you determine the concentration at which the compound may be having a toxic effect.

Experimental Protocols for Cytotoxicity Assessment

Here are detailed protocols for common cytotoxicity assays that you can adapt to your experimental needs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[11]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and appropriate controls (untreated cells, vehicle control).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under the microscope.[12]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[11]

Diagram: MTT Assay Workflow

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

ATP-Based Luminescence Assay

This assay measures the amount of ATP in a cell population, which is a marker for viable, metabolically active cells.[13][14]

Materials:

-

ATP-based assay kit (e.g., CellTiter-Glo®)[13]

-

White opaque 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white opaque 96-well plate.

-

Treat cells with this compound and controls as described for the MTT assay.

-

Incubate for the desired exposure period.

-

Equilibrate the plate to room temperature for about 30 minutes.[12]

-

Prepare the ATP assay reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.[13]

Quantitative Data Summary Table

While specific cytotoxicity data for AT-9010 is not publicly available, the following table provides an example of how to present dose-response data from a cytotoxicity assay.

| AT-9010 Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 10 | 95.1 ± 6.1 |

| 50 | 88.7 ± 5.5 |

| 100 | 75.3 ± 7.2 |

| 250 | 52.1 ± 6.9 |

| 500 | 28.4 ± 4.3 |

This is example data and does not represent actual experimental results for AT-9010.

AT-9010 Mechanism of Action Diagram

This diagram illustrates the known dual mechanism of action of AT-9010 in inhibiting SARS-CoV-2 replication.

Caption: Dual inhibition of SARS-CoV-2 replication by AT-9010.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. cellculturecompany.com [cellculturecompany.com]

- 9. corning.com [corning.com]

- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 14. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Improving the cellular uptake of AT-9010 tetrasodium

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of AT-9010 tetrasodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527.[1][2][3] It is a guanosine nucleotide analog that has been investigated for its ability to inhibit viral replication, notably that of SARS-CoV-2.[1][2] As a tetrasodium salt, AT-9010 is a highly charged, polar molecule. This charge enhances its water solubility and stability but can also present a significant barrier to its efficient passage across the lipid bilayer of cell membranes.[1]

Q2: What is the mechanism of action of AT-9010?

A2: AT-9010 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] Once inside the cell, it is incorporated into the growing viral RNA chain, leading to immediate termination of RNA synthesis.[2][4] Additionally, AT-9010 can bind to the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, further disrupting viral replication.[2][3][5]

Q3: Why is the cellular uptake of AT-9010 challenging?